molecular formula C10H11N3O2S B12906804 5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole CAS No. 924663-88-7

5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole

Cat. No.: B12906804
CAS No.: 924663-88-7
M. Wt: 237.28 g/mol
InChI Key: QQMHGUPRSLUKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an ethylsulfonyl group at the 5-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethylsulfonyl chloride to form an intermediate, which then undergoes cyclization with a suitable reagent to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. The phenyl group can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can modulate various biological pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole is unique due to the specific positioning of the ethylsulfonyl and phenyl groups on the triazole ring, which imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity, while the phenyl group contributes to its binding affinity and specificity towards molecular targets .

Properties

CAS No.

924663-88-7

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

5-ethylsulfonyl-3-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C10H11N3O2S/c1-2-16(14,15)10-11-9(12-13-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,13)

InChI Key

QQMHGUPRSLUKEE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=NN1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.